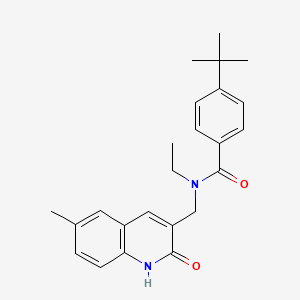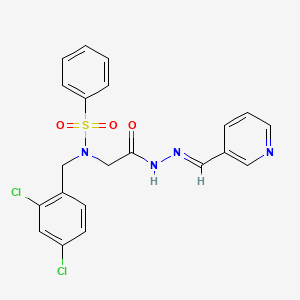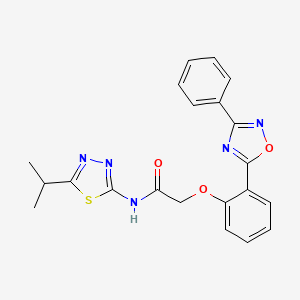![molecular formula C22H22N4O B7698765 3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)
3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzene ring which is acylated at the nitrogen atom of an amide group .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of an appropriate benzoyl chloride with an amine . The specific synthesis pathway for this compound could not be found in the available literature.Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group attached to a pyrazoloquinoline group. The pyrazoloquinoline group contains a pyrazole ring fused with a quinoline ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the amide group and the aromatic rings. The amide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-4-10-26-21-18(13-16-9-8-15(3)12-19(16)23-21)20(25-26)24-22(27)17-7-5-6-14(2)11-17/h5-9,11-13H,4,10H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOHBHBVLHDZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7698687.png)
![Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B7698695.png)


![2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B7698707.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B7698712.png)




![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)
